![molecular formula C21H22N4O3 B2803497 6-[5-[2-(2-Methoxyphenoxy)acetyl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]pyridine-3-carbonitrile CAS No. 2415621-47-3](/img/structure/B2803497.png)
6-[5-[2-(2-Methoxyphenoxy)acetyl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]pyridine-3-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a complex organic molecule with several functional groups. It contains a pyrrole ring, which is a five-membered aromatic ring with one nitrogen atom . Pyrrole rings are found in many biologically active compounds . The compound also contains a methoxy group and a nitrile group, which could potentially influence its reactivity and properties .
Molecular Structure Analysis
The compound’s structure is likely to be influenced by the presence of the pyrrole ring, the methoxy group, and the nitrile group. The pyrrole ring is aromatic and contributes to the stability of the molecule .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present. The pyrrole ring might undergo electrophilic substitution reactions . The nitrile group could be hydrolyzed to a carboxylic acid or reduced to an amine .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the polar nitrile and methoxy groups could impact its solubility, while the aromatic pyrrole ring could influence its stability and reactivity .Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Characterization
The synthesis of novel pyridine and fused pyridine derivatives, including those similar to the compound , involves starting from specific precursors and involves several steps to obtain derivatives with potential biological activity. These compounds have been subjected to molecular docking screenings to evaluate their binding energies towards specific target proteins, indicating their potential for further biomedical applications (E. M. Flefel et al., 2018).
Another study focuses on the synthesis of novel 4-pyrrolidin-3-cyanopyridine derivatives from a similar precursor, evaluating their antimicrobial activity against various bacterial strains. This research suggests the potential of these derivatives as antimicrobial agents (A. Bogdanowicz et al., 2013).
Research on the structural and spectroscopic analysis of pyridine derivatives sheds light on the optical properties and potential applications of these compounds in materials science. The fluorescence and absorption spectra provide insights into the electronic properties of these molecules (M. Cetina et al., 2010).
Biological Applications and Properties
The corrosion inhibition effect of aryl pyrazolo pyridines on copper in a hydrochloric acid system demonstrates the potential application of similar compounds in protecting metals from corrosion. Electrochemical studies and quantum chemical methods were used to understand the inhibition mechanism, showing high inhibition efficiencies (Sudheer et al., 2015).
In the field of crystallography, the analysis of supramolecular aggregation in certain pyridine derivatives provides insights into the molecular arrangements and interactions within crystals. These findings have implications for the design and synthesis of molecular materials with specific properties (J. N. Low et al., 2007).
Studies on the synthesis and antibacterial activity of novel pyridine derivatives highlight the antimicrobial potential of these compounds. The minimal inhibitory concentration values against various bacteria suggest their applicability as antimicrobial agents in medical and environmental contexts (A. Moustafa & A. S. Girgis, 2007).
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
6-[5-[2-(2-methoxyphenoxy)acetyl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]pyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O3/c1-27-18-4-2-3-5-19(18)28-14-21(26)25-12-16-10-24(11-17(16)13-25)20-7-6-15(8-22)9-23-20/h2-7,9,16-17H,10-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPPFSMPRJWEIPQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCC(=O)N2CC3CN(CC3C2)C4=NC=C(C=C4)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-{5-[2-(2-Methoxyphenoxy)acetyl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}pyridine-3-carbonitrile | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-((4-Hydroxy-5,7-dimethylpyrido[2,3-d]pyrimidin-2-yl)thio)-1-(thiophen-2-yl)ethanone](/img/structure/B2803415.png)
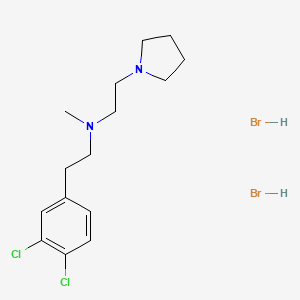
![(2-Methylimidazo[1,2-a]pyridin-3-yl)(3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidin-1-yl)methanone](/img/structure/B2803417.png)
![8-(2,6-Difluorobenzoyl)-3-phenethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2803420.png)
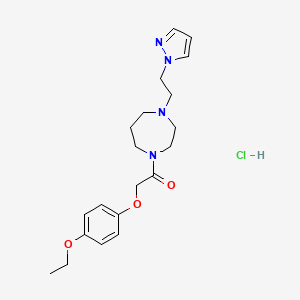
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1-((3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidine-3-carboxamide](/img/structure/B2803425.png)
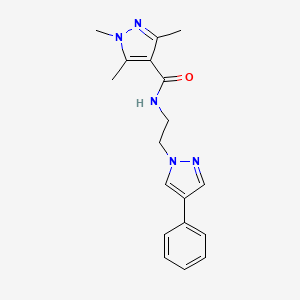
![3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(4-nitrophenyl)propanamide](/img/structure/B2803428.png)
![6-methyl-4-oxo-N-(2-(2-(pyridin-2-yl)ethyl)phenyl)-4,5-dihydro-[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide](/img/structure/B2803429.png)
![[4-(Sulfamoylamino)phenyl]boronic acid](/img/structure/B2803431.png)
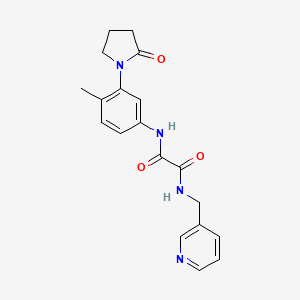
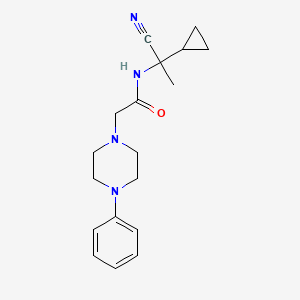
![N-(3-methoxyphenyl)-2-[8-(4-methylbenzoyl)-9-oxo-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-6-yl]acetamide](/img/structure/B2803437.png)